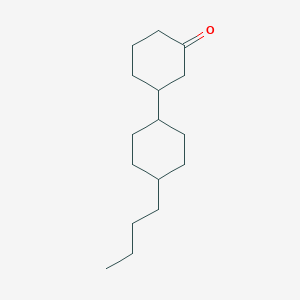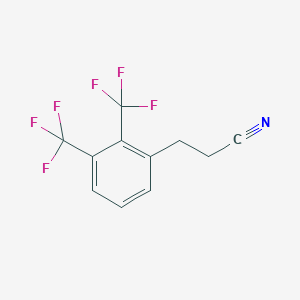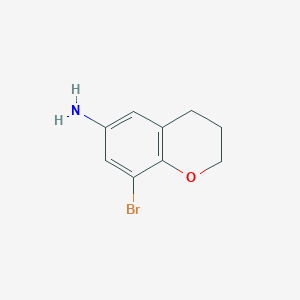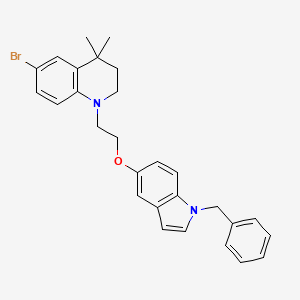
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of indole and quinoline structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinoline moiety. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-benzyl-1H-indole with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The indole derivative is then coupled with a quinoline precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-indole: Shares the indole structure but lacks the quinoline moiety.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains the quinoline structure but lacks the indole moiety.
Uniqueness
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of indole and quinoline structures, which may confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C28H29BrN2O |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
1-[2-(1-benzylindol-5-yl)oxyethyl]-6-bromo-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C28H29BrN2O/c1-28(2)13-15-30(27-10-8-23(29)19-25(27)28)16-17-32-24-9-11-26-22(18-24)12-14-31(26)20-21-6-4-3-5-7-21/h3-12,14,18-19H,13,15-17,20H2,1-2H3 |
Clave InChI |
APVMBNTYULALBE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C2=C1C=C(C=C2)Br)CCOC3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


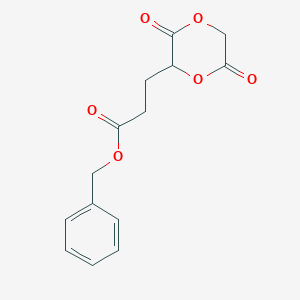
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
![tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B14790031.png)

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
